N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidinone core fused with a dihydrobenzofuran system. The structure includes two aromatic substituents: a 2,4-dimethylphenyl group attached via an acetamide linkage and a 3,4-dimethylphenyl group at the 3-position of the pyrimidinone ring.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-16-9-12-22(19(4)13-16)29-24(32)15-35-28-30-25-21-7-5-6-8-23(21)34-26(25)27(33)31(28)20-11-10-17(2)18(3)14-20/h5-14H,15H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURTYZKSICTLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuro-pyrimidine core and thioacetamide functional groups. Its molecular formula is , with a molecular weight of 462.56 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit metalloenzymes like carbonic anhydrase (CA). For instance, derivatives containing similar moieties showed inhibition against CA isoforms II and IX, which are associated with tumor progression .
- Antiproliferative Activity : Compounds with analogous structures have demonstrated significant antiproliferative effects on cancer cell lines. For example, specific derivatives were found to inhibit the growth of MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells with IC50 values in the low micromolar range .
- Induction of Apoptosis : Some studies have shown that related compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. This mechanism is crucial for the development of anticancer therapies .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds:
Case Studies
- Case Study on Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives on MCF-7 cells. The compound demonstrated significant activity by inducing apoptosis through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent .
- In Silico Modeling : Computational studies have predicted the binding affinity of this compound to various targets, suggesting that it may effectively interact with proteins involved in cancer progression and metabolism .
Comparison with Similar Compounds
Benzofuropyrimidinone vs. Thienopyrimidinone Derivatives
The target compound’s benzofuro[3,2-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinone analogs (e.g., ), where a thiophene ring replaces the benzofuran. For example:
- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () has a thienopyrimidinone core with difluorophenyl and ethyl-dimethyl substituents. Its molecular weight (437.53 g/mol) is lower than the target compound’s predicted mass (~500–550 g/mol) due to the less bulky thiophene system .
Substituent Effects on Physicochemical Properties
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
